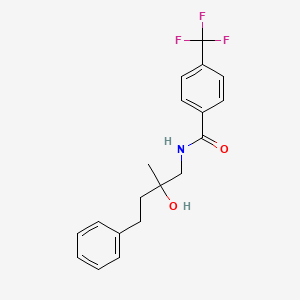

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an amine with a benzoyl chloride or the reaction of an aniline with an acid chloride. For example, N-(3-hydroxyphenyl) benzamide was synthesized by the condensation of 3-hydroxyaniline with benzoyl chloride in aqueous medium . Similarly, a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives were synthesized and evaluated for their antimicrobial activities . These methods could potentially be adapted for the synthesis of "N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethyl)benzamide."

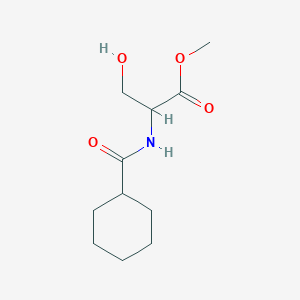

Molecular Structure Analysis

X-ray diffraction techniques are commonly used to determine the crystal structure of benzamide derivatives. For instance, the crystal structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was determined using X-ray single crystal diffraction . The molecular geometry and vibrational frequencies can also be calculated using density functional theory (DFT), as was done for the same compound . These techniques could be employed to analyze the molecular structure of "N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethyl)benzamide."

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including hydrolysis, aminolysis, and condensation. The hydrolysis of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide led to the formation of N-(2-(N-methylsulfamoyl)phenyl)formamide, a benzamide derivative . The reactivity of these compounds can be estimated using molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans . These analyses could be indicative of the reactivity of "N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethyl)benzamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as melting points, solubility, and stability, can be influenced by their molecular structure. The introduction of deuterium and tritium into benzamide derivatives has been studied to prepare labeled compounds with hydrogen isotopes . The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties of benzamide derivatives can be calculated using DFT . These properties are essential for understanding the behavior of the compounds under different conditions and could be relevant for "N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethyl)benzamide."

Scientific Research Applications

Advanced Oxidation Processes in Environmental Remediation

Research on advanced oxidation processes (AOPs) for the degradation of recalcitrant compounds in the environment, such as acetaminophen and its by-products, highlights the potential of certain chemical compounds in enhancing these processes. Compounds similar to "N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethyl)benzamide" might interact with environmental pollutants and assist in their breakdown, making them applicable in water treatment and pollution mitigation efforts (Qutob et al., 2022).

Pharmaceutical Applications and Drug Development

In the realm of pharmaceuticals, understanding the pharmacological properties and clinical uses of compounds like metoclopramide provides a foundation for exploring new therapeutic agents. "N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethyl)benzamide," with its complex structure, could be studied for similar pharmaceutical applications, focusing on its interactions with biological systems to treat various conditions without focusing on its drug use, dosage, or side effects (Pinder et al., 2012).

Supramolecular Chemistry for Nanotechnology

The utilization of benzene-1,3,5-tricarboxamide derivatives in supramolecular chemistry, due to their self-assembly and hydrogen bonding capabilities, opens up potential applications for "N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethyl)benzamide" in nanotechnology and polymer processing. Investigating its capacity to form structured, nanometer-sized assemblies could lead to novel applications in materials science (Cantekin et al., 2012).

Amyloid Imaging in Alzheimer's Disease

The development of amyloid imaging ligands for Alzheimer's disease, such as the studies on radioligands like [18F]FDDNP and [11C]PIB, illustrates the critical role of chemical compounds in diagnosing neurodegenerative diseases. Compounds with the structural complexity of "N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethyl)benzamide" might be explored for their binding affinities to pathological markers in Alzheimer's, potentially contributing to early detection and monitoring of the disease (Nordberg, 2007).

properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3NO2/c1-18(25,12-11-14-5-3-2-4-6-14)13-23-17(24)15-7-9-16(10-8-15)19(20,21)22/h2-10,25H,11-13H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKZWLCYTLSUEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2504401.png)

![2-[3-(Triazol-2-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2504403.png)

![N-(2-ethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2504404.png)

![6-Fluoro-3-(4-fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2504408.png)

![(1E)-N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2504411.png)

![N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2504420.png)

![1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride](/img/no-structure.png)